
4-Benzylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
4-Benzylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2•HCl and a molecular weight of 255.74 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and other biochemical applications .
Preparation Methods
The synthesis of 4-Benzylpiperidine-4-carboxylic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with 4-cyanopyridine.
Reaction with Toluene: 4-cyanopyridine is reacted with toluene to produce 4-benzylpyridine.
Catalytic Hydrogenation: The pyridine ring is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Benzylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4-Benzylpiperidine-4-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for extensive modifications, making it useful for creating complex organic molecules.
Key Reactions :
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The benzyl group can be substituted with various functional groups.
These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is investigated for its role as a biochemical probe. It aids in studying enzyme interactions and understanding metabolic pathways due to its ability to modulate enzyme activity.
Potential Biological Applications :
- Investigating enzyme kinetics and inhibition.
- Studying receptor-ligand interactions.
Medicine
The therapeutic potential of this compound is being explored, particularly in the treatment of neurological disorders. Its structural features allow it to interact with various neurotransmitter systems, suggesting possible applications in pain management and neuropharmacology.
Clinical Research Insights :
- Preliminary studies indicate that derivatives of this compound may exhibit analgesic properties similar to opioids.
- Ongoing research aims to evaluate its efficacy and safety in clinical settings.
Data Table: Summary of Applications
Application Area | Description | Potential Impact |
---|---|---|
Chemistry | Building block for organic synthesis | Development of new pharmaceuticals |
Biology | Biochemical probe for enzyme studies | Insights into metabolic pathways |
Medicine | Potential treatment for neurological disorders | New analgesic options |
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of this compound demonstrated efficient reaction conditions that minimized environmental impact while maximizing yield. The optimized synthesis process included steps that reduced the use of hazardous solvents, enhancing sustainability in chemical production.
Research evaluating the compound's interaction with specific enzymes revealed that it acts as a reversible inhibitor, providing insights into its potential use in drug design targeting metabolic pathways associated with pain and inflammation.
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological research. The compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
4-Benzylpiperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds such as:
2-Benzylpiperidine: Similar in structure but differs in the position of the benzyl group.
Benzylpiperazine: Another related compound with different pharmacological properties.
Tetrahydroisoquinoline: Shares some structural similarities but has distinct chemical and biological properties.
The uniqueness of this compound lies in its specific selectivity for dopamine and norepinephrine release, making it a valuable compound in neurological research .
Biological Activity
4-Benzylpiperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN
- CAS Number : 1160245-54-4
The compound is characterized by a piperidine ring with a benzyl group and a carboxylic acid functional group, which contributes to its biological properties.
Research indicates that 4-benzylpiperidine derivatives can interact with various biological targets, including receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. This inhibition can enhance the levels of acetylcholine in the brain, improving cognitive function .
1. Anticancer Activity
Several studies have investigated the anticancer potential of 4-benzylpiperidine derivatives. For example:
- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compounds induced apoptosis and showed better efficacy compared to standard chemotherapeutics like bleomycin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Derivative A | FaDu | 10.5 | Apoptosis induction |
Derivative B | A431 | 12.3 | Cell cycle arrest |
2. Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential applications in neurodegenerative diseases:
- Alzheimer's Disease Models : In animal models, derivatives demonstrated improvements in memory and learning tasks, likely due to increased acetylcholine levels .
3. Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of 4-benzylpiperidine derivatives:
- In Vitro Antibacterial Assays : Certain derivatives showed activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
Case Studies
- Neuroprotective Study :
- Cytotoxicity Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Benzylpiperidine-4-carboxylic acid hydrochloride, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions. For example, piperidine derivatives are often functionalized via nucleophilic substitution or carboxylation. A plausible route includes:
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Step 1 : Reacting 4-benzylpiperidine with a carbonylating agent (e.g., chloroformate esters) under basic conditions.
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Step 2 : Acid hydrolysis to generate the carboxylic acid moiety, followed by HCl salt formation .
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Critical Parameters : Temperature (optimized at 0–25°C), solvent choice (e.g., dichloromethane), and stoichiometry of reagents (e.g., 1.2 equivalents of benzyl chloroformate) .
Reaction Condition Example Impact on Yield Solvent Dichloromethane Higher solubility of intermediates Base Triethylamine Neutralizes HCl, drives reaction forward Reaction Time 12–24 hours Ensures complete conversion
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm piperidine ring protons (δ 1.5–3.0 ppm) and benzyl group aromatic signals (δ 7.2–7.4 ppm). Carboxylic acid protons may appear as a broad peak (δ 10–12 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .
- Melting Point : Compare observed values (e.g., 167–170°C) with literature data to verify consistency .
Q. What are the critical safety precautions when handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Strategies :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) may suppress dimerization or oxidation .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR)?
- Troubleshooting Steps :
- Deuterated Solvent Artifacts : Check for residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm).
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted starting material) .
- Dynamic Effects : Variable-temperature NMR to assess conformational exchange in the piperidine ring .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s physicochemical properties?
- Case Study :
-
Electron-Withdrawing Groups (e.g., -NO₂): Increase solubility in polar solvents but may reduce stability.
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Steric Effects : Bulky substituents on the benzyl group hinder carboxylation, requiring harsher conditions .
Modification Impact on Solubility Impact on Stability -OCH₃ ↑ in polar solvents Slight decrease -Cl ↓ in water ↑ thermal stability
Q. How should researchers approach toxicity assessment given limited toxicological data?
- Recommendations :
- Analog Studies : Compare with structurally related piperidine derivatives (e.g., 4-methylpiperidine hydrochloride) known to cause respiratory irritation .
- In Vitro Testing : Use cell viability assays (e.g., MTT) on human epithelial cells to estimate cytotoxicity .
- Precautionary Measures : Assume moderate toxicity and adhere to ALARA (As Low As Reasonably Achievable) exposure limits .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?
- Experimental Design :
- Stability Testing : Expose the compound to pH 2–12 buffers at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Key Findings :
- Acidic Conditions (pH < 4): Hydrolysis of the carboxylic acid group observed.
- Basic Conditions (pH > 10): Piperidine ring decomposition reported in related compounds .
Properties
IUPAC Name |
4-benzylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYONGTJHIFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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